Cas no 2731008-88-9 (4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid)

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
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- 2,2,2-Trifluoroacetic acid compound with 4-(2-aminobutoxy)butanoic acid (1:1)
- 2731008-88-9
- EN300-28257672
- 4-(2-aminobutoxy)butanoic acid; trifluoroacetic acid
- 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid
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- MDL: MFCD34562091
- インチ: 1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7)
- InChIKey: MUWLLOQCOZTKIS-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.O(CCCC(=O)O)CC(CC)N
計算された属性
- 精确分子量: 289.11370716g/mol
- 同位素质量: 289.11370716g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 211
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28257672-2.5g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 2.5g |
$2576.0 | 2023-09-09 | |
Enamine | EN300-28257672-1.0g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 1g |
$1315.0 | 2023-06-04 | |
Aaron | AR0290CZ-250mg |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 250mg |
$919.00 | 2025-02-17 | |
Enamine | EN300-28257672-10g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 10g |
$5652.0 | 2023-09-09 | |
1PlusChem | 1P02904N-5g |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 5g |
$4774.00 | 2023-12-18 | |
1PlusChem | 1P02904N-10g |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 10g |
$7048.00 | 2023-12-18 | |
1PlusChem | 1P02904N-50mg |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 50mg |
$441.00 | 2024-05-07 | |
Enamine | EN300-28257672-1g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 1g |
$1315.0 | 2023-09-09 | |
Enamine | EN300-28257672-0.1g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 0.1g |
$457.0 | 2023-09-09 | |
Enamine | EN300-28257672-0.25g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 0.25g |
$650.0 | 2023-09-09 |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Back matter
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acidに関する追加情報
Professional Introduction to 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid (CAS No. 2731008-88-9)
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2731008-88-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by its unique structural features, which include both amino and trifluoroacetic acid functional groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a butyl chain linked to an amino group, which is further connected to another butanoic acid moiety. The trifluoroacetic acid component introduces fluorine atoms into the molecule, enhancing its reactivity and stability under certain conditions. This combination of structural elements makes 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid a versatile building block for the development of novel pharmaceutical agents.
In recent years, there has been growing interest in the applications of fluorinated compounds in medicinal chemistry due to their ability to improve metabolic stability, binding affinity, and overall pharmacological activity. The incorporation of fluorine atoms into drug candidates has been shown to enhance their bioavailability and resistance to enzymatic degradation. Consequently, compounds like 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid are being explored as key intermediates in the synthesis of next-generation therapeutics.
One of the most compelling aspects of this compound is its potential utility in the development of enzyme inhibitors. Enzymes play a critical role in numerous biological pathways, and inhibiting their activity can lead to therapeutic benefits. The amine and carboxylic acid functionalities in 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid provide multiple sites for interaction with enzymatic active sites, making it a promising scaffold for designing selective inhibitors. For instance, researchers have utilized similar molecular architectures to develop inhibitors targeting proteases and kinases, which are implicated in various diseases including cancer and inflammatory disorders.
The trifluoroacetic acid moiety also contributes to the compound's unique properties by influencing its electronic distribution and solubility characteristics. Fluorinated compounds often exhibit higher lipophilicity, which can be advantageous for drug delivery systems that require crossing biological membranes. Additionally, the electron-withdrawing nature of fluorine can modulate the reactivity of adjacent functional groups, allowing for fine-tuning of chemical transformations during synthesis.
In academic research, 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid has been employed in studies aimed at understanding the impact of fluorination on molecular recognition processes. These studies have provided valuable insights into how fluorine atoms can influence binding interactions between small molecules and biological targets. Such knowledge is crucial for rational drug design, where optimizing molecular interactions can lead to more effective therapeutic agents.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in peptide mimetics and peptidomimetics. Peptides are an important class of therapeutic agents, but they often suffer from poor stability and bioavailability. By incorporating fluorinated building blocks like 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid, researchers aim to enhance the properties of peptide-based drugs, making them more suitable for clinical use.
The synthesis of 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the cutting-edge techniques used in modern chemical research.
Evaluation of the compound's physicochemical properties is essential for understanding its behavior in biological systems. Parameters such as solubility, melting point, and pKa values provide critical information for formulating drug candidates that exhibit optimal pharmacokinetic profiles. Computational modeling and experimental characterization have been instrumental in predicting and verifying these properties, ensuring that 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid meets the stringent requirements for further development.
The safety profile of any chemical compound is a paramount consideration before it can be translated into a clinical application. While this compound has not been extensively studied in humans, preclinical toxicology studies are necessary to assess its potential side effects and toxicity levels. These studies involve evaluating various exposure scenarios to determine safe dosage ranges and identify any adverse reactions that may occur.
In conclusion, 4-(2-))butanoic acid, trifluoroacetic acid(CAS No. 2731008-88-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for developing innovative therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an increasingly significant role in drug discovery and development.`
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